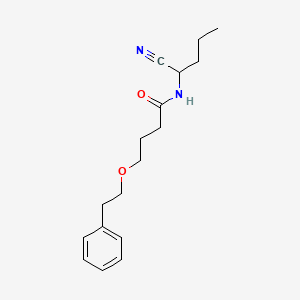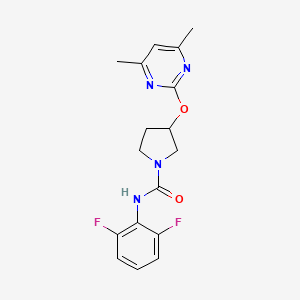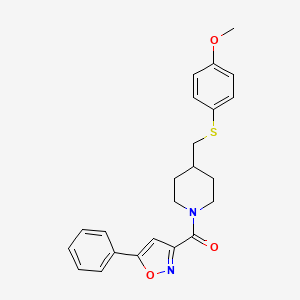
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide, commonly known as 'PB-22', is a synthetic cannabinoid that is structurally similar to the psychoactive component found in marijuana. PB-22 has gained significant attention in recent years due to its use in scientific research as a tool to study the endocannabinoid system and its potential therapeutic applications.
Scientific Research Applications
PB-22 has been used in scientific research to study the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. PB-22 has been found to bind to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for mediating the effects of cannabinoids. This binding activity has been used to investigate the role of the endocannabinoid system in various diseases such as cancer, neurodegenerative disorders, and chronic pain.
Mechanism of Action
PB-22 acts as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. This means that it binds to these receptors and activates them, but not to the same extent as natural cannabinoids such as THC. PB-22 has been found to have a higher affinity for the CB2 receptor than the CB1 receptor, which may explain its potential therapeutic applications in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
PB-22 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. These effects are believed to be mediated by the activation of the CB1 and CB2 receptors in the endocannabinoid system. PB-22 has also been found to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders and insomnia.
Advantages and Limitations for Lab Experiments
One of the main advantages of PB-22 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system in a more specific and controlled manner. However, the use of PB-22 in lab experiments is limited by its potential toxicity and lack of information on its long-term effects. Additionally, the synthesis of PB-22 is a complex process that requires specialized equipment and expertise, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on PB-22, including its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and chronic pain. Additionally, further studies are needed to investigate the long-term effects of PB-22 and its potential toxicity. The development of new synthetic cannabinoids with improved selectivity and safety profiles may also be an area of future research. Finally, the use of PB-22 in combination with other drugs or therapies may be explored as a potential treatment option for various diseases.
Synthesis Methods
PB-22 is synthesized through a multi-step process that involves the reaction of 4-(2-phenylethoxy)butanoyl chloride with 1-cyanobutane in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of PB-22 is a complex process that requires expertise in organic chemistry and specialized equipment.
properties
IUPAC Name |
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-7-16(14-18)19-17(20)10-6-12-21-13-11-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFIODDJCYQBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922243.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)
![7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2922246.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2922251.png)




![Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2922258.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2922262.png)
![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)
![3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2922265.png)